![molecular formula C11H12ClNO B2478855 N-[2-(3-chlorophenyl)ethyl]prop-2-enamide CAS No. 1156158-78-9](/img/structure/B2478855.png)
N-[2-(3-chlorophenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]prop-2-enamide, also known as Clomipramine, is a chemical compound that belongs to the class of tricyclic antidepressants. It was first synthesized in the 1960s and has since been used as a medication to treat various mental health disorders, including depression, obsessive-compulsive disorder (OCD), and panic disorder. In recent years, Clomipramine has garnered attention in scientific research for its potential applications beyond its use as a medication.
Applications De Recherche Scientifique
Crystal Structure and Computational Studies
- The molecular structure and analysis of related compounds show detailed insights through methods like X-ray diffraction, NMR, and computational studies. These approaches provide a foundational understanding of molecular conformations and electronic properties, crucial for designing drugs or materials with specific characteristics (Prasanth et al., 2015).
Catalysis and Synthetic Applications
- Research on directed arylation and alkenylation of C(sp3)–H bonds using organoborates reveals a method for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. This indicates the compound's potential role in synthetic organic chemistry (Ilies et al., 2017).
Enaminones as Therapeutic Pharmacophores
- Enaminones, related to N-[2-(3-chlorophenyl)ethyl]prop-2-enamide, have shown a wide range of therapeutic potentials, including anticonvulsant activities. Further research in this area could uncover novel treatments for various neurological conditions (Eddington et al., 2000).
Anticonvulsant Mechanisms
- The study of anticonvulsant enaminones, compounds structurally similar to this compound, offers insights into their mechanism of action, potentially via the modulation of extracellular GABA levels. This could lead to the development of new medications for the management of seizures (Kombian et al., 2005).
Photocatalytic Applications
- Investigations into photocatalytic degradation using TiO2-loaded adsorbents provide a glimpse into environmental applications, such as the degradation of persistent organic pollutants. This research opens avenues for the use of similar compounds in environmental remediation and sustainable chemistry (Torimoto et al., 1996).
Ligand and Substrate Effects in Catalysis
- Studies on the mechanism of rhodium-catalyzed hydrogenation of enamides, compounds related to this compound, highlight the intricate balance of ligand and substrate effects. This research is crucial for understanding catalytic selectivity and efficiency, informing the design of more effective catalysts (Donoghue et al., 2007).
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-11(14)13-7-6-9-4-3-5-10(12)8-9/h2-5,8H,1,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISYAVUDLNOMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2478772.png)
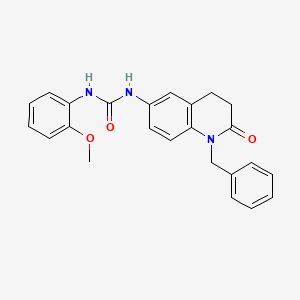
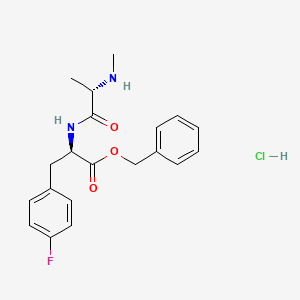
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)
![(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2478780.png)

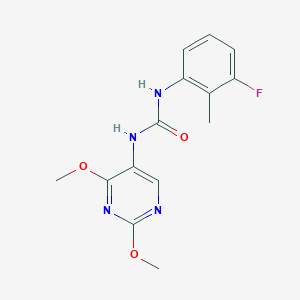
![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)
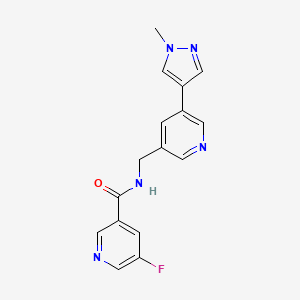
![4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2478789.png)
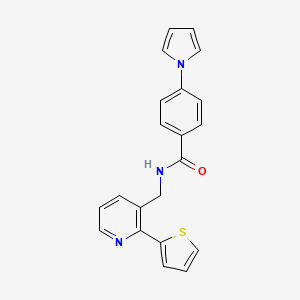
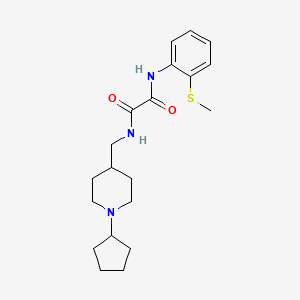
![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)
![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)